2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one
Description
2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one (CAS: 919111-19-6) is a chiral pyrrolidine derivative featuring a chloroethanone moiety. Its structure includes a saturated five-membered pyrrolidine ring with stereospecific 2R,5R-methyl substituents and a ketone group bearing a chlorine atom.
The molecular formula is deduced as C₈H₁₅ClNO (molecular weight ≈ 176.5 g/mol). The stereochemistry of the pyrrolidine ring may influence its reactivity and interactions in chiral environments, distinguishing it from non-stereospecific analogs.
Properties
CAS No. |
919111-19-6 |
|---|---|
Molecular Formula |
C8H14ClNO |
Molecular Weight |
175.65 g/mol |
IUPAC Name |
2-chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C8H14ClNO/c1-6-3-4-7(2)10(6)8(11)5-9/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
IZEGJNWOOPXVJG-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](N1C(=O)CCl)C |
Canonical SMILES |
CC1CCC(N1C(=O)CCl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-((2R,5R)-2,5-dimethylpyrrolidin-1-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylpyrrolidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety. The use of automated systems can help in maintaining consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-((2R,5R)-2,5-dimethylpyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Corresponding substituted products such as amides or ethers.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
2-Chloro-1-((2R,5R)-2,5-dimethylpyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-((2R,5R)-2,5-dimethylpyrrolidin-1-yl)ethanone involves its interaction with nucleophilic sites in biological molecules. The chloro group can undergo nucleophilic substitution reactions with amino acids or other nucleophiles in proteins, potentially leading to the modification of enzyme activity or receptor function. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one with analogs:
Key Differences and Implications
Ring Saturation and Basicity :
- The target compound’s pyrrolidine ring (saturated) is more basic than pyrrole or thiophene analogs, enabling protonation in acidic conditions. This contrasts with aromatic rings in analogs (e.g., ), which are less reactive toward electrophiles .
Substituent Effects: Electron-withdrawing groups (Cl, F) in analogs (e.g., ) increase polarity and stability, whereas methoxy groups () enhance solubility in organic solvents . The chiral 2R,5R-methyl groups in the target compound may facilitate enantioselective interactions, a feature absent in non-stereospecific analogs .
Crystallographic Behavior :
- 2,2-Dichloro-1-(1H-pyrrol-2-yl)ethan-1-one () exhibits a well-defined triclinic crystal structure, enabling precise electron density distribution (EDD) studies. Such data are unavailable for the target compound, highlighting a research gap .
Biological Activity
2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one is a compound characterized by a chloroacetyl group attached to a chiral pyrrolidine moiety. Its molecular formula is with a molecular weight of approximately 147.60 g/mol. The compound's unique structure positions it as a candidate for various biological applications, particularly in medicinal chemistry and agrochemicals.
The compound features an electrophilic chloroacetyl group, which enhances its reactivity in nucleophilic substitution reactions. This property allows it to interact with various biological targets, potentially influencing enzyme activity and receptor binding.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄ClNO |
| Molecular Weight | 147.60 g/mol |
| Chiral Center | Yes (at pyrrolidine) |
| Electrophilic Group | Chloroacetyl |
Medicinal Chemistry Applications
Preliminary studies suggest that 2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one may exhibit significant biological activity due to its structural features. Research indicates that compounds with similar structures can interact with specific enzymes or receptors, which is crucial for evaluating therapeutic potential and safety profiles.
Case Study: Interaction with Enzymes
In a screening assay, compounds structurally related to 2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one were tested for their ability to inhibit enzyme activity associated with the Type III secretion system (T3SS). The results indicated that certain derivatives could inhibit T3SS-mediated secretion significantly, suggesting a pathway for further exploration of this compound's pharmacological effects .
Agrochemical Potential
The compound's potential herbicidal properties are also noteworthy. Its electrophilic nature allows it to engage in reactions that may disrupt metabolic pathways in plants, thereby providing a basis for developing new agrochemicals.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Variations in the pyrrolidine moiety or modifications to the chloroacetyl group may enhance binding affinity to biological targets or improve selectivity.
| Modification | Expected Effect |
|---|---|
| Altering the pyrrolidine ring | Enhanced receptor binding |
| Modifying the chloro group | Increased reactivity |
Research Findings
Recent investigations into the biological activity of 2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one have highlighted its potential as a lead compound for drug development. Studies have shown that similar compounds can exhibit antimicrobial and anti-inflammatory properties, suggesting that this compound may also possess these activities.
Binding Affinity Studies
Research focusing on binding affinities has revealed that compounds with similar structural characteristics can effectively bind to specific targets within biological pathways. Understanding these interactions is crucial for assessing therapeutic potential and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
